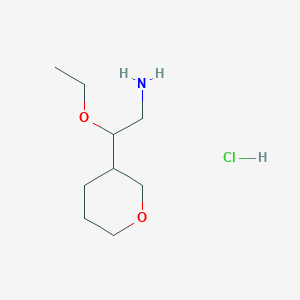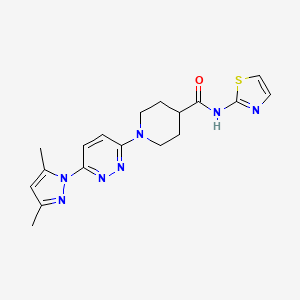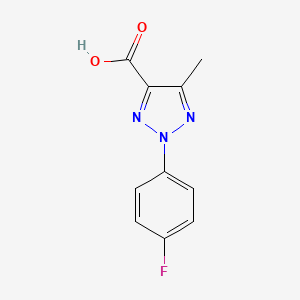
2-Ethoxy-2-(oxan-3-yl)ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
EOE can be synthesized via various methods like ring-opening of oxacycloalkanes or acetalization of aldehydes with diethylene glycol. It can also be synthesized by reacting ethylene oxide and diethylene glycol in the presence of ammonia.Molecular Structure Analysis
The molecular formula of EOE-HCl is C7H16ClNO2. The InChI code is 1S/C9H19NO2.ClH/c1-2-12-9 (6-10)8-4-3-5-11-7-8;/h8-9H,2-7,10H2,1H3;1H .Wissenschaftliche Forschungsanwendungen
Antiamoebic Activity
2-Ethoxy-2-(oxan-3-yl)ethanamine;hydrochloride has been utilized in synthesizing chalcones bearing N-substituted ethanamine tails. These chalcones have shown significant antiamoebic activity against Entamoeba histolytica, surpassing the standard drug metronidazole in some cases. They have also been evaluated for cytotoxicity in non-small cell lung cancer cell lines, with compounds showing good cell viability and low toxicity (Zaidi et al., 2015).
Biocide and Corrosion Inhibition
A variant of this compound, known as 2-(Decylthio)ethanamine Hydrochloride, acts as a multifunctional biocide in recirculating cooling water systems. It exhibits broad-spectrum activity against bacteria, fungi, and algae, and possesses biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
DNA Binding and Cytotoxicity
Cu(II) complexes of ligands derived from this compound have been synthesized and shown to bind DNA effectively. These complexes exhibit nuclease activity and have been studied for their cytotoxicity in different cancer cell lines, demonstrating low toxicity and moderate IC(50) values (Kumar et al., 2012).
Catalysis in Olefin Methoxycarbonylation
Palladium(II) complexes using ligands derived from this compound have been used as catalysts in the methoxycarbonylation of olefins. These complexes influence the production of linear and branched esters and their catalytic behavior is affected by the complex structure and olefin chain length (Zulu et al., 2020).
Corrosion Inhibition on Mild Steel
Cadmium(II) Schiff base complexes, incorporating ligands derived from this compound, have been studied for their corrosion inhibition properties on mild steel in acidic conditions. These complexes show significant inhibition activity, with polymeric complexes exhibiting higher efficiency. This study bridges coordination inorganic chemistry and corrosion engineering (Das et al., 2017).
Synthesis of Apremilast
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, a derivative of this compound, has been synthesized as part of the process to create Apremilast. Apremilast is a phosphodiesterase 4 inhibitor used in treating psoriasis, demonstrating the chemical's role in pharmaceutical synthesis (Shan et al., 2015).
Wirkmechanismus
Target of Action
Amines, which “2-Ethoxy-2-(oxan-3-yl)ethanamine;hydrochloride” is a type of, often interact with various biological targets such as receptors and enzymes .
Mode of Action
The mode of action of amines can vary greatly depending on their structure and the target they interact with. They can act as agonists or antagonists at receptors, or they can inhibit or activate enzymes .
Biochemical Pathways
Amines can be involved in a variety of biochemical pathways. For example, they can participate in reactions forming oximes and hydrazones .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of amines can vary greatly depending on their structure. Factors such as the compound’s size, charge, and hydrophobicity can influence its bioavailability .
Result of Action
The molecular and cellular effects of amines depend on their specific targets and mode of action. They can have a wide range of effects, from altering cell signaling to inhibiting enzyme activity .
Action Environment
The action, efficacy, and stability of amines can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Eigenschaften
IUPAC Name |
2-ethoxy-2-(oxan-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-2-12-9(6-10)8-4-3-5-11-7-8;/h8-9H,2-7,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMFIVDBJVTJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN)C1CCCOC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one](/img/structure/B2443873.png)
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2443876.png)
![6-[(4-chlorobenzyl)sulfanyl]-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile](/img/structure/B2443877.png)
![2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2443879.png)
![(E)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2443880.png)
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2443881.png)


![3-(3,5-Dimethylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2443887.png)
![1-(prop-2-yn-1-yl)-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2443888.png)
![1H-Benzo[d][1,2,3]triazol-1-yl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate](/img/structure/B2443890.png)